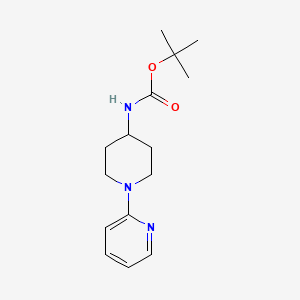

2-(4-Boc-Aminopiperidino)pyridine

Description

2-(4-Boc-Aminopiperidino)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-Boc-aminopiperidine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine on the piperidine ring, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs and bioactive molecules. Its structural rigidity and functional versatility make it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as solubility and metabolic stability.

Propriétés

IUPAC Name |

tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUJUFYDZBYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .

Activité Biologique

2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine

- Molecular Formula: CHNO

- CAS Number: 252578-12-4

This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.

Anticancer Activity

Research indicates that compounds similar to 2-(4-Boc-Aminopiperidino)pyridine exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

- Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Antimalarial Activity

The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.

- Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .

The biological activity of 2-(4-Boc-Aminopiperidino)pyridine is believed to stem from its ability to interact with specific biological targets:

- Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.

- Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.

Data Summary

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 2-(4-Boc-Aminopiperidino)pyridine and Analogues

Key Comparative Insights

Structural Variations: Boc Protection: Compounds like 2-(4-Boc-Aminopiperidino)pyridine and 4-Anilino-1-Boc-piperidine share the Boc group, which shields reactive amines during synthesis. In contrast, 4-(4-Aminopiperidino)pyridine Dihydrochloride lacks protection, making it prone to unwanted reactions unless stabilized as a salt . Substituent Effects: The chloropyridine in 3-(4-BOC-piperazino)-2-chloropyridine introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. The carboxyphenyl group in N-Boc-4-(4-carboxyphenyl)piperidine enables conjugation with biomolecules .

Solubility and Stability: Boc-protected compounds exhibit lower water solubility but better organic solvent compatibility, ideal for stepwise synthetic protocols. The dihydrochloride salt form in 4-(4-Aminopiperidino)pyridine Dihydrochloride improves aqueous solubility, favoring formulations for biological assays . Stability varies with functional groups: Boc groups degrade under strong acids, while dihydrochloride salts are hygroscopic and require controlled storage .

Applications: Pharmaceutical Intermediates: 2-(4-Boc-Aminopiperidino)pyridine and its analogues are critical for constructing complex molecules, such as kinase inhibitors (e.g., 3-(4-BOC-piperazino)-2-chloropyridine) . Forensic and Reference Standards: 4-Anilino-1-Boc-piperidine is used to identify synthetic opioid derivatives in forensic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.